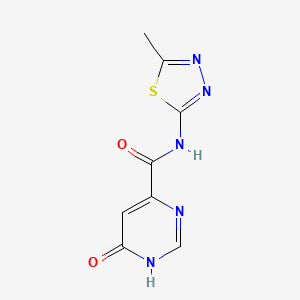

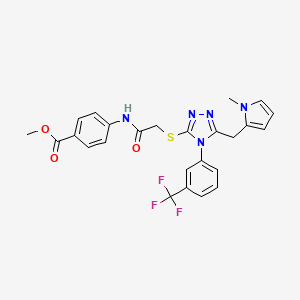

6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide” is a derivative of the 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .

Synthesis Analysis

The synthesis of similar compounds involves the use of N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes . The structure of the synthesized compound is usually confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . In the case of 1,3,4-thiadiazole derivatives, they have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

Chemical Reactions Analysis

The chemical reactions of 1,3,4-thiadiazole derivatives are influenced by the presence of different substituents . For instance, the replacement of the phenyl group in the parent compound by furan ring and thiophene ring showed a significant increase in the in vitro anticancer activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using 1H NMR spectrum . For instance, the triplet signal at δ = 1.39 ppm corresponds to the methyl group of OCH2CH3 .

Aplicaciones Científicas De Investigación

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including “6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide”, have been synthesized and evaluated as potent antimicrobial agents . These compounds have shown significant antimicrobial activity against various bacterial strains such as E. coli, B. mycoides, and C. albicans .

Anticancer Agents

Thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazol-2-yl moiety have been synthesized and evaluated for their antiproliferative potential . Some of these compounds have shown comparable efficacy to doxorubicin, a common chemotherapy drug .

Antioxidant Agents

These compounds have also been evaluated for their antioxidant potential . Some of them have shown significant antioxidant activity, with one analogue even outperforming ascorbic acid in a DPPH assay .

Anticonvulsant Agents

1,3,4-thiadiazole derivatives have been evaluated for their anticonvulsant activity . The in-vivo anticonvulsant activity was checked using MES and pentylenetrazole-induced model in mice .

Synthesis of Various Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds

Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazolyl derivatives, have gained attention due to their chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Industrial Applications

Apart from their biological properties, hydrazonoyl halides also have industrial applications .

Mecanismo De Acción

The mechanism of action of 1,3,4-thiadiazole derivatives is generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, these derivatives have the ability to disrupt processes related to DNA replication .

Direcciones Futuras

The 1,3,4-thiadiazole scaffold has shown significant therapeutic potential . Future research could focus on modifying the structure of known derivatives with documented activity to design new antitumor agents . The development of new, effective drugs and anticancer strategies are still being sought .

Propiedades

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2S/c1-4-12-13-8(16-4)11-7(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXINYFYRZELCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508421.png)

![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)

![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)